molecular formula C7H12F3NO B2423908 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane CAS No. 2090998-14-2

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane

Cat. No.: B2423908
CAS No.: 2090998-14-2
M. Wt: 183.174
InChI Key: OPZMNTLJZPVLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a trifluoromethylated ketone, followed by cyclization to form the oxazepane ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Methyl-7-(trifluoromethyl)-1,4-oxazepane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-7-(trifluoromethyl)-1,4-oxazepane: shares similarities with other oxazepane derivatives, such as 2-Methyl-1,4-oxazepane and 7-(trifluoromethyl)-1,4-oxazepane.

Uniqueness

The presence of both the methyl and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds.

Properties

IUPAC Name

2-methyl-7-(trifluoromethyl)-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c1-5-4-11-3-2-6(12-5)7(8,9)10/h5-6,11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZMNTLJZPVLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC(O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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